![molecular formula C18H27N3O2 B2888227 6-Cyclopropyl-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]pyridazin-3-one CAS No. 2320537-90-2](/img/structure/B2888227.png)
6-Cyclopropyl-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopropyl-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]pyridazin-3-one, also known as CPP-115, is a compound that has shown promise in scientific research applications. This compound is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can lead to a range of biochemical and physiological effects.
Mécanisme D'action
6-Cyclopropyl-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]pyridazin-3-one works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can lead to a range of biochemical and physiological effects. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. By increasing GABA levels, this compound can help to reduce the activity of certain brain regions that are involved in addiction and other disorders.
Biochemical and Physiological Effects
The increased levels of GABA in the brain that result from this compound treatment can lead to a range of biochemical and physiological effects. These effects include increased inhibition of neural activity, reduced anxiety and stress, and improved sleep quality. In addition, this compound has been shown to have neuroprotective effects in animal models of neurological disorders, suggesting that it may have potential as a treatment for conditions such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-Cyclopropyl-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]pyridazin-3-one in scientific research is that it is a highly selective inhibitor of GABA transaminase. This means that it can be used to specifically target the GABA system in the brain, without affecting other neurotransmitter systems. However, one limitation of using this compound in lab experiments is that it is not very soluble in water, which can make it difficult to administer to animals or cells.
Orientations Futures
There are several potential future directions for research on 6-Cyclopropyl-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]pyridazin-3-one. One area of interest is the use of this compound as a treatment for addiction and other psychiatric disorders. Studies have shown that this compound can help to reduce drug-seeking behavior in animal models of addiction, and there is potential for clinical trials in humans. Another potential direction for research is the use of this compound as a neuroprotective agent in conditions such as Alzheimer's disease and Parkinson's disease. Finally, there is potential for the development of new compounds that are based on the structure of this compound, which may have even greater selectivity and potency as GABA transaminase inhibitors.
Méthodes De Synthèse
6-Cyclopropyl-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]pyridazin-3-one can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method for this compound has been described in several scientific publications, including a patent application by the compound's inventor. The synthesis process involves the reaction of 2-cyclopropyl-4-(4-fluorophenyl)-3-thioxo-1,3-thiazolidin-5-one with a piperidine derivative, followed by a cyclization reaction to form the pyridazinone ring.
Applications De Recherche Scientifique
6-Cyclopropyl-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]pyridazin-3-one has been the subject of numerous scientific studies, which have investigated its potential as a treatment for a range of neurological and psychiatric disorders. One of the most promising applications for this compound is in the treatment of addiction. Studies have shown that increasing GABA levels in the brain can help to reduce drug-seeking behavior and prevent relapse in individuals with addiction.
Propriétés
IUPAC Name |
6-cyclopropyl-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c22-18-4-3-17(15-1-2-15)19-21(18)16-5-9-20(10-6-16)13-14-7-11-23-12-8-14/h3-4,14-16H,1-2,5-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNAMASJXFHWHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)CC4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-benzhydrylpiperazine-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2888144.png)
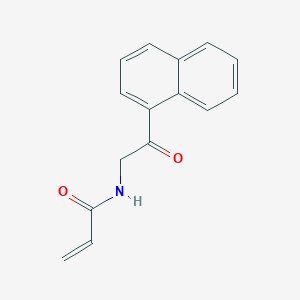

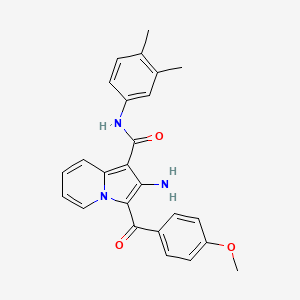
![1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-fluorobenzyl)sulfonyl]-1H-indole](/img/structure/B2888150.png)
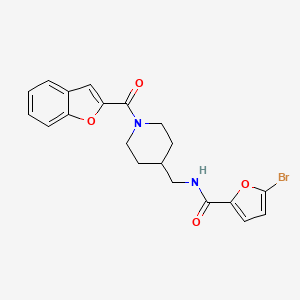
![2,6-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2888154.png)
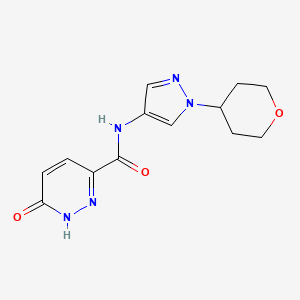
![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(p-tolyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2888156.png)
![4-amino-5-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2888159.png)
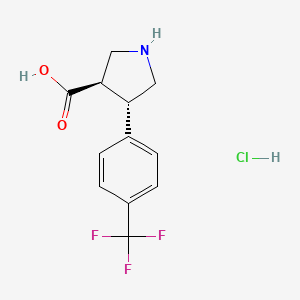
![N-(3-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2888163.png)
![3,4-Dimethyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2888164.png)
![1-methyl-5-[4-oxo-4-(4-propylpiperazin-1-yl)butanoyl]-3-(pyrrolidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2888166.png)